2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid
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Overview
Description
2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid is a heterocyclic compound with the molecular formula C6H8N4O2S and a molecular weight of 200.22 g/mol This compound is characterized by the presence of a pyrimidine ring substituted with amino groups at positions 4 and 6, and a thioacetic acid moiety at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid typically involves the reaction of 4,6-diaminopyrimidine with thioacetic acid. One common method includes dissolving 4,6-diaminopyrimidine and thioacetic acid in warm distilled water, followed by filtration and solvent evaporation at room temperature . Another approach involves multi-step reactions with reagents such as acetic acid, sodium nitrite, and sodium acetate .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide derivatives.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino groups or the thioacetic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include disulfide derivatives, thiol derivatives, and various substituted pyrimidine compounds.
Scientific Research Applications
2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. For example, it may act as an inhibitor of dihydrofolate reductase, an enzyme involved in DNA synthesis .
Comparison with Similar Compounds
2,4-Diaminopyrimidine: A simpler analogue with similar biological activities.
2,4-Diaminopyrimidine 3-oxide (Kopexil): Used in hair loss treatment.
Minoxidil: A derivative of 2,4-diaminopyrimidine 3-oxide, also used for hair loss treatment.
Uniqueness: 2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid is unique due to the presence of the thioacetic acid moiety, which imparts distinct chemical reactivity and potential biological activities compared to its analogues.
Properties
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2S/c7-3-1-4(8)10-6(9-3)13-2-5(11)12/h1H,2H2,(H,11,12)(H4,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAISOKGXPAILZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1N)SCC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00286862 |
Source
|
Record name | [(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00286862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6638-40-0 |
Source
|
Record name | 6638-40-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48076 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00286862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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